Methylecgonine
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Overview
Description
Methylecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and may be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Preparation Methods
Methylecgonine can be synthesized through various methods. One common synthetic route involves the esterification of ecgonine with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve the extraction of this compound from coca leaves, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Methylecgonine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoylecgonine, a major metabolite of cocaine.
Reduction: Reduction of this compound can yield ecgonine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include benzoylecgonine and ecgonine .
Scientific Research Applications
Methylecgonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cocaine and other tropane alkaloids.
Biology: this compound is studied for its effects on cognition and its potential protective effects against cocaine toxicity.
Medicine: Research has explored its potential therapeutic applications, including its ability to inhibit sodium channels at high dosages.
Industry: This compound is used in the development of analytical methods for detecting cocaine and its metabolites in biological samples
Mechanism of Action
Methylecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. Additionally, this compound’s role as a metabolite of cocaine suggests that it may share some of the pharmacological properties of cocaine, although its effects are generally less potent .
Comparison with Similar Compounds
Methylecgonine belongs to the class of tropane alkaloids, which includes compounds like cocaine, benzoylecgonine, and ecgonine. Compared to these similar compounds, this compound is unique in its role as both a metabolite and a precursor of cocaine. While cocaine is known for its potent stimulant effects, this compound’s effects are milder and primarily related to its metabolic and synthetic roles .
Similar compounds include:
Cocaine: A potent stimulant and the primary psychoactive component of coca leaves.
Benzoylecgonine: A major metabolite of cocaine, commonly used as a biomarker for cocaine use.
Ecgonine: A tropane alkaloid and a precursor in the biosynthesis of cocaine
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
QIQNNBXHAYSQRY-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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